5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine
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Overview
Description
5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the pyrimidine ring.
Methoxylation: The addition of a methoxy group to the phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas, amine sources, and methanol under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyrimidine ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-methylbenzamide
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-bromo-2-chloro-N-cyclohexylbenzamide
Uniqueness
5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine is unique due to its specific combination of functional groups and its pyrimidine core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H9BrClN3O |
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Molecular Weight |
314.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(2-methoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H9BrClN3O/c1-17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6H,1H3,(H,14,15,16) |
InChI Key |
MWPJCYQDZUWVQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC=C2Br)Cl |
Origin of Product |
United States |
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